molecular formula C11H17NO2S B15323996 4-Pentylbenzenesulfonamide

4-Pentylbenzenesulfonamide

Cat. No.: B15323996
M. Wt: 227.33 g/mol
InChI Key: XXGOKBCTMIKJHF-UHFFFAOYSA-N
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Description

4-Pentylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a pentyl group (-C₅H₁₁) at the para position and a sulfonamide (-SO₂NH₂) functional group. Sulfonamides are widely studied for their antimicrobial, anti-inflammatory, and enzyme-inhibitory properties, with substituents significantly influencing their physicochemical and biological behaviors .

Properties

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

4-pentylbenzenesulfonamide

InChI

InChI=1S/C11H17NO2S/c1-2-3-4-5-10-6-8-11(9-7-10)15(12,13)14/h6-9H,2-5H2,1H3,(H2,12,13,14)

InChI Key

XXGOKBCTMIKJHF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 4-Pentylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like hydroxide ions or amines are often employed in substitution reactions.

Major Products:

Scientific Research Applications

4-Pentylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Pentylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-Pentylbenzenesulfonamide with structurally related sulfonamides, highlighting substituent effects:

Compound Name Substituent(s) Molecular Formula Molar Mass (g/mol) Key Properties
This compound -C₅H₁₁ (pentyl) C₁₁H₁₇NO₂S ~251.33 (calc.) High lipophilicity; potential for enhanced membrane penetration .
4-Methyl-N-{4-[(5-methyloxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide -CH₃, oxazolyl group C₁₈H₁₉N₃O₃S₂ 397.49 Moderate lipophilicity; demonstrated antimicrobial activity .
4-Chlorobenzenesulfonamide -Cl C₆H₆ClNO₂S 191.63 Electron-withdrawing Cl enhances reactivity; precursor in drug synthesis .
4-Aminobenzenesulfonamide (Sulfanilamide) -NH₂ C₆H₈N₂O₂S 172.20 Classic sulfa drug; antibacterial via PABA antagonism .
[1,1'-Biphenyl]-4-sulfonamide Biphenyl system C₁₂H₁₁NO₂S 233.29 Extended aromaticity may improve binding to hydrophobic targets .

Substituent Effects on Reactivity and Solubility

  • Electron-Donating Groups (e.g., -NH₂) : Increase solubility and mimic PABA, critical for antibacterial activity .
  • Electron-Withdrawing Groups (e.g., -Cl) : Enhance electrophilicity, improving reactivity in nucleophilic substitutions .

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